1H and 13C NMR chemical shifts of 2-Chloro-6-(2-methyl-1H-imidazol-1-YL)benzaldehyde
1H and 13C NMR chemical shifts of 2-Chloro-6-(2-methyl-1H-imidazol-1-YL)benzaldehyde
An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2-Chloro-6-(2-methyl-1H-imidazol-1-yl)benzaldehyde
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the compound 2-Chloro-6-(2-methyl-1H-imidazol-1-yl)benzaldehyde (Molecular Formula: C₁₁H₉ClN₂O). As a key intermediate in various synthetic pathways, particularly in the development of pharmaceuticals and agrochemicals, a thorough understanding of its spectral characteristics is crucial for structural verification and quality control. This document delineates the predicted chemical shifts and coupling constants, grounded in the fundamental principles of NMR spectroscopy and supported by spectral data from analogous structures. We will explore the influence of the molecule's unique electronic and steric environment on its NMR signature, offering field-proven insights for researchers, scientists, and drug development professionals.
Molecular Structure and Atom Numbering
The unambiguous assignment of NMR signals is predicated on a clear and consistent atom numbering scheme. The structure of 2-Chloro-6-(2-methyl-1H-imidazol-1-yl)benzaldehyde is presented below, with numbering optimized for spectral interpretation.
Figure 1: Molecular structure and atom numbering scheme for 2-Chloro-6-(2-methyl-1H-imidazol-1-yl)benzaldehyde.
The molecule features a highly substituted benzaldehyde core. The C1 carbon is attached to the imidazole ring, C2 to the chloro group, and C6 to the aldehyde function. This substitution pattern breaks the symmetry of the benzene ring, resulting in distinct signals for each of the three aromatic protons (H3, H4, H5) and six aromatic carbons.
Recommended Experimental Protocol
To ensure data integrity and reproducibility, the following NMR acquisition parameters are recommended. This protocol represents a self-validating system for routine structural elucidation.
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Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). CDCl₃ is often preferred for initial characterization due to its simplicity, while DMSO-d₆ can be useful for resolving overlapping signals and observing exchangeable protons.
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Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.[1]
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¹H NMR Acquisition:
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Pulse Program: Standard single-pulse (zg30).
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Spectral Width: 16 ppm.
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Acquisition Time: ~2.5 seconds.
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Relaxation Delay (d1): 5 seconds (to ensure full relaxation of all protons, especially quaternary carbons for subsequent ¹³C experiments).
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Number of Scans: 16-32.
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Temperature: 298 K.
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¹³C NMR Acquisition:
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Pulse Program: Proton-decoupled (zgpg30).
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Spectral Width: 240 ppm.
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Acquisition Time: ~1.1 seconds.
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Relaxation Delay (d1): 2 seconds.
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Number of Scans: 1024-4096 (dependent on sample concentration).
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Data Processing: Apply a 0.3 Hz line broadening (LB) for ¹H spectra and 1-2 Hz for ¹³C spectra before Fourier transformation. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
¹H NMR Spectral Analysis
The proton NMR spectrum is predicted to show distinct signals for the aldehyde, aromatic, imidazole, and methyl protons. The chemical shifts are governed by the electronic effects of the substituents. The aldehyde and chloro groups are electron-withdrawing, deshielding nearby protons, while the imidazole ring has more complex electronic effects.
Table 1: Predicted ¹H NMR Chemical Shifts and Assignments
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |
| H7 (CHO) | 10.0 - 10.5 | Singlet (s) | N/A | The aldehyde proton is highly deshielded by the adjacent carbonyl oxygen and appears significantly downfield.[2] |
| H4 | 7.7 - 7.9 | Triplet (t) | J ≈ 7.8 - 8.2 | Located para to the imidazole and meta to both the chloro and aldehyde groups. It will appear as a triplet due to coupling with H3 and H5. |
| H3 / H5 | 7.5 - 7.7 | Doublet (d) or Multiplet (m) | J ≈ 7.6 - 8.0 | These protons are ortho and para to the electron-withdrawing groups, leading to complex splitting patterns. Their exact shifts are influenced by the rotational orientation of the imidazole ring. |
| H4' | 7.0 - 7.2 | Doublet (d) | J ≈ 1.5 - 2.0 | Imidazole ring proton, typically appearing as a doublet due to coupling with H5'.[3][4] |
| H5' | 6.9 - 7.1 | Doublet (d) | J ≈ 1.5 - 2.0 | Imidazole ring proton, coupled to H4'. Its chemical environment is similar to H4'. |
| H (Me) | 2.4 - 2.6 | Singlet (s) | N/A | The methyl protons on the imidazole ring appear as a sharp singlet in a region typical for methyl groups attached to an sp² carbon.[5] |
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides critical information about the carbon skeleton. The carbonyl carbon of the aldehyde is the most deshielded, appearing at the far downfield end of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments
| Carbon Assignment | Predicted δ (ppm) | Rationale for Assignment |
| C7 (CHO) | 189 - 193 | The carbonyl carbon is highly deshielded due to the double bond to electronegative oxygen, making it the most downfield signal.[6][7] |
| C2' (Imidazole) | 145 - 148 | Carbon bearing the methyl group in the imidazole ring. |
| C1 / C2 / C6 | 133 - 142 | These are the substituted aromatic carbons (ipso-carbons). Their shifts are strongly influenced by the attached Cl, N, and CHO groups.[8] |
| C4 | 130 - 135 | Aromatic CH carbon. Its chemical shift is influenced by its position relative to the three substituents. |
| C3 / C5 | 125 - 130 | Aromatic CH carbons. These carbons are expected to be in the main aromatic region. |
| C4' / C5' (Imidazole) | 120 - 128 | The two CH carbons of the imidazole ring. Tautomerization can sometimes broaden these signals in solution.[9] |
| C (Me) | 14 - 18 | The methyl carbon signal appears in the typical aliphatic region, upfield. |
Logical Workflow for Spectral Interpretation
The process of elucidating the structure from NMR data follows a systematic and logical path. This workflow ensures that all available data is used to build a coherent and validated structural assignment.
Figure 2: A logical workflow for the complete NMR-based structural elucidation of the target molecule.
Conclusion
The ¹H and ¹³C NMR spectra of 2-Chloro-6-(2-methyl-1H-imidazol-1-yl)benzaldehyde are predicted to exhibit well-resolved signals that are consistent with its molecular structure. The key diagnostic signals include the downfield aldehyde proton singlet around δ 10.0-10.5 ppm in the ¹H spectrum, and the corresponding carbonyl carbon signal above δ 189 ppm in the ¹³C spectrum. The complex splitting patterns in the aromatic region, combined with the distinct signals from the 2-methylimidazole moiety, provide a unique spectral fingerprint for this compound. This guide serves as a foundational reference for the characterization of this important synthetic intermediate, enabling researchers to confidently verify its identity and purity.
References
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